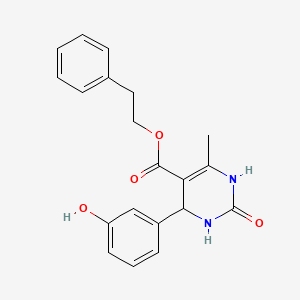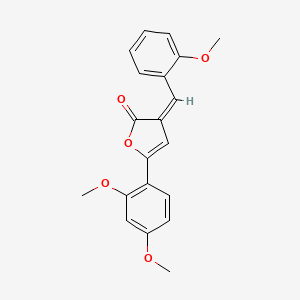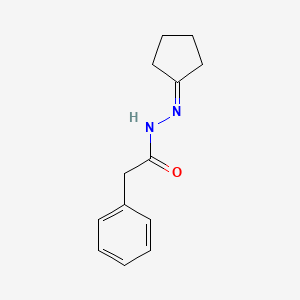![molecular formula C25H18Cl2N2O3 B5214685 5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide, commonly known as DCF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCF is a furamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for various research applications.
Wirkmechanismus
DCF exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, DCF reduces the production of prostaglandins, thereby reducing inflammation and pain. DCF has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of molecules involved in the inflammatory response.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. DCF has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. Moreover, DCF has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for lab experiments. It is a well-characterized compound that is commercially available. Its synthesis method has been optimized to yield high purity and high yield of DCF. Moreover, DCF has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, DCF has some limitations for lab experiments. It is a potent inhibitor of COX enzymes, which can interfere with other physiological processes that depend on prostaglandin production. Moreover, DCF has been shown to have some cytotoxic effects, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research on DCF. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. DCF has been shown to have potent anti-inflammatory effects, and its use in animal models of these diseases has shown promising results. Another potential application is in the development of new analgesic drugs. DCF has been shown to have potent analgesic effects, and its use in animal models of pain has shown promising results. Moreover, DCF has been shown to have some anticancer properties, and its use in cancer research is an area of active investigation. Finally, the development of new derivatives of DCF with improved pharmacological properties is an area of active research.
Synthesemethoden
DCF can be synthesized through a multi-step process starting from 2,4-dichlorophenylacetonitrile and 4-aminobenzophenone. The synthesis involves the use of various reagents and solvents, including sodium hydride, dimethylformamide, and acetic anhydride. The final step involves the reaction of the intermediate product with furfurylamine to obtain DCF. The synthesis method has been optimized to yield high purity and high yield of DCF.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory diseases. Moreover, DCF has been shown to have analgesic and antipyretic properties, making it a potential candidate for pain management. DCF has also been used in various in vitro and in vivo studies to investigate its mechanism of action and its effects on different physiological processes.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-17-6-11-20(21(27)15-17)22-12-13-23(32-22)25(31)29-19-9-7-18(8-10-19)28-24(30)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWSCIPIWJRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-benzyl-1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5214615.png)


![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)

![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)


![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)